

The Peri-Vector: A Technical Guide to 4-Substituted Indazole SAR

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (5-Isopropyl-1H-indazol-4-yl)boronic acid
CAS No.: 693285-67-5
Cat. No.: B1507008

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Executive Summary

In medicinal chemistry, the indazole scaffold is a privileged structure, predominantly utilized via substitution at the 3-, 5-, or 6-positions. The 4-position, however, remains underutilized due to synthetic challenges arising from the peri-interaction with the N1/N2 nitrogens and the C3 substituent. This guide argues that the 4-position offers a unique geometric vector—often directing substituents into the solvent-exposed front or the ribose pocket of kinase ATP-binding sites—that is critical for achieving isoform selectivity (e.g., PI3K δ , HPK1) and overcoming metabolic liabilities.

The Structural Imperative: Why the 4-Position?

Topology and Vector Analysis

Unlike the 5- and 6-positions, which extend vectors linearly away from the hinge-binding motif (typically the N1-H or N2-H), the 4-position projects substituents "upward" and "outward" relative to the hinge.

- The "Goldilocks" Steric Zone: In many kinase active sites, the gatekeeper residue and the ceiling of the ATP pocket create a narrow channel. A substituent at C4 must navigate the steric clash with the C3-position (the peri-effect) while simultaneously filling a hydrophobic pocket.
- Isoform Selectivity: As demonstrated in PI3K δ inhibitors, 4-substitution can discriminate between closely related isoforms by exploiting subtle differences in the "ceiling" residues of the ATP pocket, a feat difficult to achieve with planar 5- or 6-substitutions.

The Peri-Effect Challenge

The proximity of C4 to C3 and N1 creates significant steric strain.

- Tautomeric Influence: Bulky groups at C4 can destabilize the 1H-tautomer in favor of the 2H-tautomer due to repulsion with the N1-H or N1-protecting groups.
- Synthetic Barrier: Standard electrophilic aromatic substitutions rarely occur at C4. Access almost exclusively requires pre-functionalized building blocks (e.g., 4-bromoindazole).

Synthetic Access: The 4-Bromo Gateway

The primary route to 4-substituted indazoles is via Transition Metal-Catalyzed Cross-Couplings (TMCC) using 4-bromo-1H-indazole or 4-iodo-1H-indazole.

Critical Synthetic Workflow

The following Graphviz diagram outlines the decision logic for synthesizing these analogs, highlighting the necessity of protecting group strategy to manage N1/N2 selectivity.



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Caption: Synthetic decision tree for accessing 4-substituted indazoles from 4-bromo precursors.

SAR Case Studies & Mechanistic Insights

Case Study A: Kinase Selectivity (PI3K δ and HPK1)

In the development of PI3K δ inhibitors, 4,6-disubstituted indazoles emerged as a crucial scaffold.

- Mechanism: The 4-position substituent (often a heteroaryl group like pyridine or indole) projects into the affinity pocket.
- Data Summary:
 - Unsubstituted (H): Low selectivity, moderate potency.
 - 4-Methyl:[1] Increased lipophilicity, slight potency gain.
 - 4-Heteroaryl (e.g., Indole/Pyridine):>100-fold selectivity against other PI3K isoforms (α , β , γ) due to specific hydrogen bonding networks accessible only from this vector.

Case Study B: Electronic Modulation (Antibacterial FtsZ)

For targets like bacterial FtsZ, the 4-position modulates the electronic density of the indazole core, affecting its ability to act as a hydrogen bond donor/acceptor.[2]

- 4-Bromo/4-Nitro: High potency against *S. pyogenes* but poor solubility.
- 4-Methoxy: Improved solubility and metabolic stability (blocks oxidation at the electron-rich C4), though often with a penalty in lipophilic binding energy.

Comparative SAR Table

Substituent at C4	Electronic Effect	Steric Bulk	Primary Utility	Potential Liability
-H	Neutral	Low	Baseline	Non-selective
-F	W-Inductive	Low	Metabolic Block	Low impact on potency
-OMe	Donor	Moderate	Solubility/H-Bond	Steric clash with C3
- Phenyl/Heteroary l	Conjugation	High	Selectivity Vector	Low Solubility, Atropisomerism
-NH ₂ / -NHR	Donor	Moderate	H-Bond Donor	Chemical Stability (Oxidation)

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of 4-Bromoindazole

Rationale: This protocol uses Pd(dppf)Cl₂, a robust catalyst that resists deactivation by the nitrogen-rich indazole, and operates under conditions that minimize protodeboronation.

Materials:

- 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)
- Aryl Boronic Acid (1.2 equiv)
- Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 equiv)
- K₂CO₃ (3.0 equiv)
- Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

- Degassing: Charge a microwave vial with the bromoindazole, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
- Solvation: Add degassed Dioxane/Water via syringe.
- Reaction: Heat to 90°C for 4–16 hours (monitor via LCMS). Note: Microwave irradiation at 120°C for 30 mins is a viable alternative.
- Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
- Purification: Flash chromatography (Hexane/EtOAc gradient).
- Deprotection: Treat the intermediate with 4M HCl in Dioxane (RT, 2h) to remove the THP group.

Protocol: ADP-Glo Kinase Assay (Validation)

Rationale: A self-validating luminescent assay to quantify the potency of the synthesized 4-substituted analogs against kinases (e.g., LRRK2, HPK1).

- Preparation: Prepare 1x Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).
- Enzyme Mix: Dilute Kinase (e.g., HPK1) to 2x optimal concentration.
- Substrate Mix: Dilute ATP and peptide substrate (e.g., Myelin Basic Protein) to 2x concentration.
- Incubation:
 - Add 2.5 μL Compound (in DMSO) to 384-well plate.
 - Add 2.5 μL Enzyme Mix. Incubate 10 min (RT).
 - Add 2.5 μL Substrate Mix. Incubate 60 min (RT).
- Detection: Add 5 μL ADP-Glo™ Reagent (40 min incubation) followed by 10 μL Kinase Detection Reagent (30 min incubation).
- Read: Measure luminescence on a plate reader (e.g., EnVision).

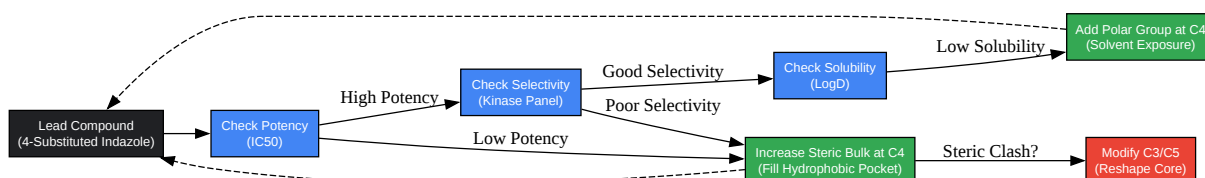
- Analysis: Fit curves using a 4-parameter logistic equation to determine IC50.

Future Outlook: The "Reverse Indazole" & C4

Recent trends in HPK1 inhibitors have highlighted "reverse indazoles" (where the substitution pattern mimics the N-H vector of other scaffolds). The 4-position in these systems is evolving into a critical attachment point for solubilizing groups (e.g., piperazines) that reach out of the ATP pocket into the solvent, improving PK properties without compromising hinge binding.

Strategic Decision Logic

The following diagram illustrates how to optimize a 4-substituted indazole lead.



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Caption: Iterative SAR optimization cycle for 4-substituted indazoles.

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- To cite this document: BenchChem. [The Peri-Vector: A Technical Guide to 4-Substituted Indazole SAR]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1507008/docs#the-peri-vector-a-technical-guide-to-4-substituted-indazole-sar>]

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